4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate

Gastrointestinal safety Endoscopic erosion score NO-NSAID

4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate, internationally known as naproxcinod (CAS 163133-43-5), is the prototype cyclooxygenase-inhibiting nitric oxide donor (CINOD). It is a carboxylic ester prodrug obtained by formal condensation of naproxen with 4-(nitrooxy)butanol, designed to release the non-selective COX inhibitor naproxen and a nitric oxide (NO)-donating moiety upon metabolic hydrolysis.

Molecular Formula C18H21NO6
Molecular Weight 347.4 g/mol
Cat. No. B15157295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate
Molecular FormulaC18H21NO6
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-]
InChIInChI=1S/C18H21NO6/c1-13(18(20)24-9-3-4-10-25-19(21)22)14-5-6-16-12-17(23-2)8-7-15(16)11-14/h5-8,11-13H,3-4,9-10H2,1-2H3
InChIKeyAKFJWRDCWYYTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate (Naproxcinod) – CINOD Prodrug for Inflammation Research Procurement


4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate, internationally known as naproxcinod (CAS 163133-43-5), is the prototype cyclooxygenase-inhibiting nitric oxide donor (CINOD) . It is a carboxylic ester prodrug obtained by formal condensation of naproxen with 4-(nitrooxy)butanol, designed to release the non-selective COX inhibitor naproxen and a nitric oxide (NO)-donating moiety upon metabolic hydrolysis [1]. This dual mechanism distinguishes it from conventional NSAIDs and COX-2 selective inhibitors, positioning it as a first-in-class investigational agent originally developed for osteoarthritis with potential to mitigate gastrointestinal and cardiovascular liabilities associated with traditional anti-inflammatory therapy [2].

Why Naproxen or COX-2 Inhibitors Cannot Replace 4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate in CINOD-Focused Research


Generic naproxen and selective COX-2 inhibitors lack the nitrooxybutyl ester moiety that enables simultaneous COX inhibition and enzymatic NO donation [1]. This structural absence eliminates the compound's ability to counteract NSAID-induced gastric mucosal injury and blood pressure elevation through NO-mediated vasodilation and mucosal protection [2]. Preclinical and clinical data demonstrate that while naproxcinod achieves comparable analgesic efficacy to naproxen and rofecoxib, it produces a distinct gastric safety and hemodynamic profile that cannot be replicated by simply co-administering naproxen with an NO donor [3]. Researchers requiring the integrated CINOD pharmacology must therefore source the intact prodrug rather than assume interchangeability with its parent NSAID or alternative anti-inflammatory agents.

Quantitative Differentiation Evidence for 4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate vs. Naproxen and Rofecoxib


Gastroduodenal Erosion Reduction: Naproxcinod vs. Naproxen in Human Volunteers

In a randomized, double-blind, three-crossover proof-of-concept study in 31 healthy volunteers, naproxcinod 750 mg twice daily produced significantly fewer gastroduodenal erosions than naproxen 500 mg twice daily over a 12-day treatment period [1]. The mean total number of gastroduodenal erosions was 11.5 for naproxen versus 4.1 for naproxcinod, with more than half of naproxcinod-treated subjects displaying no erosions at all [1]. This represents a 64% reduction in erosive burden.

Gastrointestinal safety Endoscopic erosion score NO-NSAID

Endoscopic Ulcer Incidence and Lanza Score: Phase II STAR Trial

In the 6-week Phase II STAR trial (n≈970 randomized to naproxcinod 750 mg bid, naproxen 500 mg bid, or placebo), naproxcinod treatment resulted in a lower incidence of endoscopic gastroduodenal ulcers (diameter ≥3 mm) compared with naproxen [1]. The ulcer incidence was 9.7% for naproxcinod versus 13.7% for naproxen (P=0.07), representing a 29% relative reduction. Furthermore, the proportion of patients with Lanza scores >2 was significantly lower with naproxcinod (32.2%) than with naproxen (43.7%; P<0.001) [1].

Gastroduodenal ulcer Lanza scale Phase II clinical trial

Systolic Blood Pressure Change: Naproxcinod vs. Naproxen and Rofecoxib

In a 13-week randomized trial of 916 osteoarthritis patients, naproxcinod 750 mg twice daily significantly reduced systolic blood pressure (SBP) compared with naproxen 500 mg twice daily (P<0.02) [1]. In hypertensive patients on renin-angiotensin blockers, the difference in mean SBP change between naproxen and naproxcinod was 6.5 mm Hg favoring naproxcinod (P<0.02) [1]. In a separate Phase II dose-finding study, all three naproxcinod doses decreased mean SBP while rofecoxib 25 mg daily produced an increase; the differences between naproxcinod groups and rofecoxib were statistically significant (P≤0.02) [2].

Blood pressure Cardiovascular safety COX-2 inhibitor comparison

Intestinal Permeability and Pharmacokinetic Differentiation vs. Naproxen

Preclinical pharmacokinetic evaluation demonstrated that intact naproxcinod (AZD3582) has 40-fold lower passive intestinal permeability than naproxen [1]. The oral bioavailability of intact naproxcinod is low and variable (mean 1.4% in minipigs, 3.9% in dogs), with near-complete presystemic hydrolysis to naproxen and nitrate [1]. The relative bioavailability (Frel) of total naproxen following naproxcinod administration was 55% in rats and 85% in minipigs compared to naproxen administration [1]. Plasma protein binding of intact naproxcinod is negligible (~0.1%), in stark contrast to naproxen's extensive binding (>99%) [1].

Pharmacokinetics Intestinal permeability Oral bioavailability

Optimal Experimental Scenarios for Procuring 4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate Based on Differentiated Evidence


Preclinical Gastric-Sparing NSAID Efficacy Models

In rodent or large-animal models of NSAID-induced gastropathy, naproxcinod serves as the reference CINOD to benchmark gastro-duodenal safety at equi-efficacious anti-inflammatory doses. As demonstrated in human volunteer studies, naproxcinod 750 mg bid produced a mean of 4.1 gastroduodenal erosions versus 11.5 with naproxen 500 mg bid [1], making it the preferred compound when the experimental objective is to dissociate COX inhibition from mucosal injury.

Cardiovascular Safety Pharmacology Studies in Osteoarthritis

For investigations examining the blood pressure effects of anti-inflammatory agents, naproxcinod offers a unique comparator that reduces SBP while naproxen and rofecoxib elevate it [2]. The 6.5 mm Hg SBP difference versus naproxen in hypertensive patients (P<0.02) [2] provides a quantifiable benchmark for preclinical models evaluating the hemodynamic impact of NO donation concurrent with COX inhibition.

NO-Donor Prodrug Pharmacokinetic/Pharmacodynamic Profiling

Naproxcinod is the definitive tool compound for studying the disposition of nitrooxybutyl ester prodrugs. Its 40-fold lower intestinal permeability relative to naproxen, negligible plasma protein binding (~0.1%), and species-dependent relative bioavailability (55-85%) [3] make it essential for developing and validating PK/PD models that describe the relationship between intact prodrug exposure, naproxen generation, and nitrate formation.

Endoscopic Ulcer Incidence Benchmarking in Phase I/II GI Safety Trials

In clinical endoscopic studies designed to assess gastroduodenal tolerability, naproxcinod provides a well-characterized reference with established ulcer incidence rates (9.7% at 6 weeks) and Lanza score distributions (32.2% with scores >2) against which novel gastro-protective candidates can be compared [1]. This historical dataset enables sample size calculations and endpoint selection for future GI safety protocols.

Quote Request

Request a Quote for 4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.